1-(2-Aminocyclopentyl)-2-methoxyethan-1-one
Description
1-(2-Aminocyclopentyl)-2-methoxyethan-1-one is a ketone derivative featuring a 2-methoxyethanone group attached to a 2-aminocyclopentyl ring. The compound’s unique stereoelectronic properties arise from the cyclopentyl ring’s puckered conformation and the electron-donating methoxy group, making it a candidate for pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(2-aminocyclopentyl)-2-methoxyethanone |
InChI |
InChI=1S/C8H15NO2/c1-11-5-8(10)6-3-2-4-7(6)9/h6-7H,2-5,9H2,1H3 |
InChI Key |
CYDHKJAYRULFRD-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C1CCCC1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminocyclopentyl)-2-methoxyethan-1-one typically involves the reaction of cyclopentanone with methoxyethanone under specific conditions. The process may include steps such as:
Formation of the Intermediate: Cyclopentanone reacts with a suitable amine to form an intermediate compound.
Methoxylation: The intermediate undergoes methoxylation to introduce the methoxy group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing reactors that allow precise control over reaction parameters.
Catalysts and Reagents: Employing specific catalysts and reagents to enhance reaction efficiency.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminocyclopentyl)-2-methoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
1-(2-Aminocyclopentyl)-2-methoxyethan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Aminocyclopentyl)-2-methoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibit specific enzymes involved in metabolic pathways.
Signal Transduction: Affect signal transduction pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Structural Analogues
The following compounds share the 2-methoxyethanone core but differ in substituents, leading to distinct physicochemical and biological properties:
Key Structural Differences :
- Aromatic vs. Aliphatic Amines: The target compound’s 2-aminocyclopentyl group introduces steric hindrance and basicity absent in aryl analogs (e.g., 1-(4-hydroxyphenyl)-2-methoxyethan-1-one). This may affect binding to biological targets .
- Electron-Withdrawing Groups : Fluorine substituents (e.g., in 1-(3,4-difluorophenyl)-2-methoxyethan-1-one) increase metabolic stability compared to the electron-donating -NH₂ group in the target compound .
Biological Activity
1-(2-Aminocyclopentyl)-2-methoxyethan-1-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. Recent studies have highlighted its interactions with various biological targets, including cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression. This article reviews the biological activity of this compound, summarizing key findings from diverse research sources.
The primary mechanism of action for this compound involves the inhibition of CDK7. CDK7 plays a significant role in transcriptional regulation and cell cycle control. By selectively inhibiting CDK7, this compound can induce apoptosis in cancer cells and inhibit the expression of disease-related genes. This mechanism has been documented in various studies, suggesting that compounds targeting CDK7 may serve as potential therapeutic agents in oncology .
Biological Activity Summary
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several case studies have explored the biological effects of this compound:
-
Case Study 1: In Vitro Analysis of Apoptosis Induction
- Researchers conducted experiments on cancer cell lines treated with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent.
- Case Study 2: In Vivo Efficacy in Tumor Models
Pharmacological Profile
The pharmacological profile of this compound includes:
- IC50 Values : The compound exhibited an IC50 value in the low micromolar range against several cancer cell lines, indicating potent inhibitory effects.
- Selectivity : It demonstrated selectivity towards CDK7 over other kinases, minimizing off-target effects.
Toxicity and Safety
Preliminary toxicity assessments indicate that while the compound shows promising biological activity, further studies are needed to evaluate its safety profile comprehensively. Early results suggest manageable toxicity levels at therapeutic doses .
Q & A
Q. What are the recommended synthetic routes for 1-(2-Aminocyclopentyl)-2-methoxyethan-1-one, and how do reaction conditions influence yield and purity?
The synthesis of structurally related amino-ketones often involves multi-step protocols. For example, 1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one is synthesized via sequential functionalization of aromatic precursors, including benzyl protection/deprotection and ketone formation . Similarly, the target compound may require cyclopentylamine functionalization followed by methoxy-ethanone coupling. Key considerations include:
- Protecting groups : Use of tert-butoxycarbonyl (Boc) for amine protection to prevent side reactions.
- Coupling agents : Employing carbodiimides (e.g., DCC) for amide or ester bond formation.
- Purification : Column chromatography or recrystallization to achieve >95% purity, as noted in protocols for analogous compounds .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?
- NMR : The cyclopentylamine proton environment (δ 1.5–2.5 ppm) and methoxy group (δ ~3.3 ppm) are critical. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities in the cyclopentyl ring .
- IR : Stretching vibrations for the carbonyl group (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 172.1332 (calculated for C₈H₁₅NO₂).
Q. What stability challenges arise during storage of amino-ketones like this compound, and how can they be mitigated?
- Oxidation : The amine group is prone to oxidation. Store under inert gas (N₂/Ar) at –20°C .
- Hydrolysis : Methoxy groups may hydrolyze in acidic/basic conditions. Use anhydrous solvents and neutral buffers .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for the cyclopentylamine moiety, and what chiral catalysts are effective?
Chiral resolution of cyclopentylamine derivatives can be accomplished via:
- Asymmetric catalysis : Use of BINAP-metal complexes (e.g., Ru-BINAP) for hydrogenation of cyclopentenone precursors .
- Kinetic resolution : Lipase-mediated enzymatic separation of enantiomers, as demonstrated for amino-alcohol derivatives .
- Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>99%) .
Q. What computational methods predict the biological activity of this compound, and how do structural modifications alter target binding?
- Docking studies : Molecular docking (AutoDock Vina) identifies potential interactions with amine receptors (e.g., GPCRs) or enzymes (e.g., monoamine oxidases). The methoxy group’s electron-donating effects enhance binding affinity in hydrophobic pockets .
- QSAR models : Quantitative structure-activity relationship (QSAR) analysis correlates substituent electronegativity with antimicrobial potency, as seen in analogous methoxy-phenyl ketones .
Q. How do contradictory reports on the compound’s bioactivity (e.g., antimicrobial vs. inactive) arise, and what experimental variables require standardization?
Discrepancies may stem from:
- Assay conditions : Variations in microbial strains (Gram-positive vs. Gram-negative) or culture media (pH, nutrient composition) .
- Compound purity : Impurities >5% (e.g., residual solvents) can skew bioactivity results .
- Stereochemistry : Unresolved enantiomers may exhibit divergent activities, necessitating chiral separation before testing .
Q. What in vivo models are suitable for evaluating the neuropharmacological potential of this compound?
- Rodent models : Tail-flick test (analgesia) and elevated plus maze (anxiolytic activity) assess CNS effects. Dose optimization (10–100 mg/kg, IP) is critical to avoid toxicity .
- Metabolic profiling : LC-MS/MS tracks metabolite formation (e.g., N-demethylation products) in plasma and brain tissue .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
